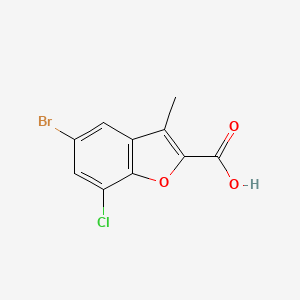

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid

Overview

Description

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative with a molecular formula of C10H6BrClO3. This compound is characterized by the presence of bromine and chlorine atoms on the benzofuran ring, along with a methyl group and a carboxylic acid functional group

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a way that results in various biological activities . For instance, some substituted benzofurans have dramatic anticancer activities .

Biochemical Pathways

Benzofuran compounds have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Biochemical Analysis

Biochemical Properties

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated significant anti-tumor activity by inhibiting the proliferation of cancer cells . This compound’s impact on gene expression and cell signaling pathways can lead to altered cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been reported to produce a significant inhibitory effect on Src kinase, an enzyme involved in cell growth and differentiation . This inhibition can disrupt cancer cell proliferation and survival, highlighting its potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-tumor and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects observed in these studies indicate that careful dosage regulation is crucial to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can affect its metabolism and clearance from the body . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific tissues . These interactions can affect the compound’s therapeutic potential and side effect profile, making it essential to study its transport and distribution mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid typically involves the following steps:

Bromination and Chlorination: The starting material, 3-methylbenzofuran-2-carboxylic acid, undergoes bromination and chlorination reactions to introduce bromine and chlorine atoms at the 5 and 7 positions, respectively.

Purification: The resulting compound is purified through recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: Reduction reactions can be performed to convert the halogenated benzofuran into its corresponding hydrocarbon derivatives.

Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Hydrocarbons and their derivatives.

Substitution Products: Alkylated or arylated benzofurans.

Scientific Research Applications

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.

Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Comparison with Similar Compounds

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, 2-methyl-benzofuran-5-carboxylic acid.

Uniqueness: The presence of both bromine and chlorine atoms on the benzofuran ring distinguishes this compound from others, providing it with distinct chemical and biological properties.

Does this cover everything you were looking for?

Biological Activity

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid (C10H6BrClO3) is a halogenated benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes bromine and chlorine substituents, which are known to influence its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data and research findings.

The molecular weight of this compound is approximately 289.51 g/mol. Its structure consists of a benzofuran core, which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating halogen derivatives of benzofuran carboxylic acids reported that compounds similar to this one showed antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as yeast strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound III | 50 - 200 | Antimicrobial against Gram-positive bacteria |

| Compound VI | 100 | Antifungal against Candida strains |

| Compound IV | 100 - 200 | Antimicrobial against Gram-negative bacteria |

These findings indicate that the presence of halogen atoms enhances the antimicrobial efficacy of benzofuran derivatives, with specific compounds demonstrating lower Minimum Inhibitory Concentration (MIC) values, thus indicating higher potency against microbial strains .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. The compound was tested against various fungal strains, including Candida albicans, revealing effective inhibition at concentrations comparable to those used for antibacterial testing.

Case Study: Antifungal Efficacy

In a comparative study of antifungal agents, compounds structurally related to this compound demonstrated notable antifungal activity with MIC values ranging from 50 to 100 µg/mL against Candida species. The study emphasized the importance of substituents in enhancing antifungal properties .

Anticancer Activity

The anticancer potential of benzofuran derivatives, including this compound, has been explored in several studies. These compounds have shown varying degrees of cytotoxicity against different cancer cell lines.

Table 2: Anticancer Activity Overview

| Compound Name | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | A549 | 15 | Significant reduction in cell viability |

| Compound B | MCF7 | 20 | Moderate cytotoxicity observed |

| Compound C | HeLa | 25 | Lower potency compared to A549 |

The introduction of methyl groups at specific positions on the benzofuran ring has been correlated with increased antiproliferative activity. For example, compounds with a methyl group at the C–3 position exhibited enhanced potency compared to their unsubstituted counterparts .

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in microbial resistance and cancer cell proliferation. Studies suggest that the compound may inhibit key enzymes or cellular pathways critical for the survival and replication of pathogens and cancer cells .

Properties

IUPAC Name |

5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO3/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTGYKZDTLTOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.